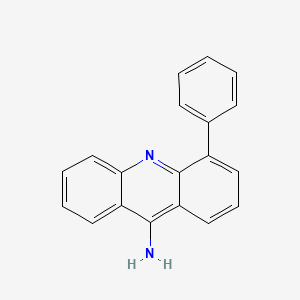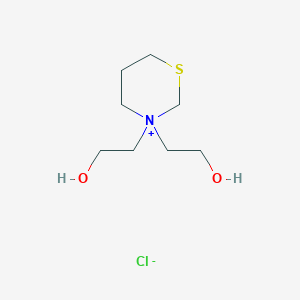
2-Chlorobenzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the chlorination of 2-chlorobenzene-1,3-dicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chlorobenzene-1,3-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-chlorobenzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Aqueous Base: Used for hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
2-Chlorobenzene-1,3-dicarboxylic acid: From hydrolysis.
Alcohols or Aldehydes: From reduction reactions.
科学的研究の応用
2-Chlorobenzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-Chlorobenzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles such as amines, alcohols, or thiols.
類似化合物との比較
Similar Compounds
1,3-Dichlorobenzene: A similar compound with two chlorine atoms on the benzene ring but without the carbonyl chloride groups.
2,4-Pentanedione: A 1,3-dicarbonyl compound with different substituents on the carbonyl groups.
Isophthaloyl Chloride: Another dicarbonyl chloride compound with a different substitution pattern on the benzene ring.
Uniqueness
2-Chlorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both a chlorine atom and two carbonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
特性
CAS番号 |
51279-43-7 |
|---|---|
分子式 |
C8H3Cl3O2 |
分子量 |
237.5 g/mol |
IUPAC名 |
2-chlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H |
InChIキー |
SBYWPTRVJQXVLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


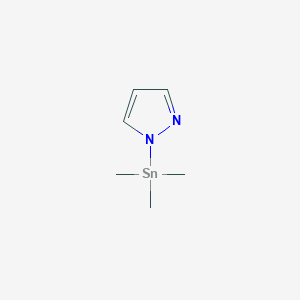
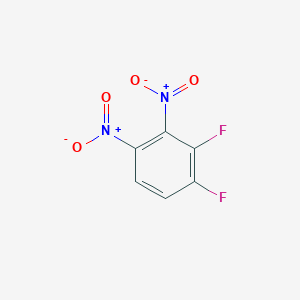
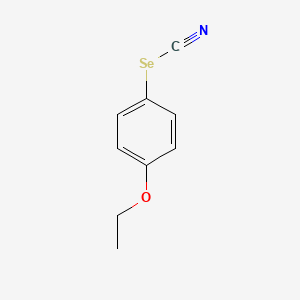
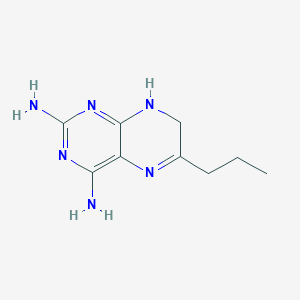
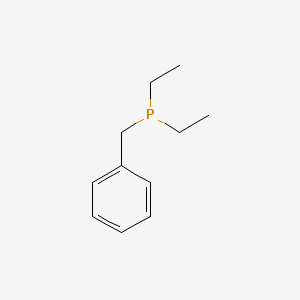
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
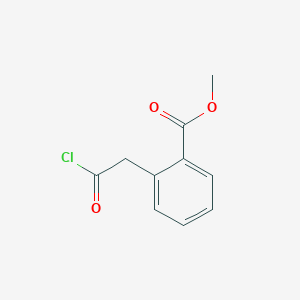


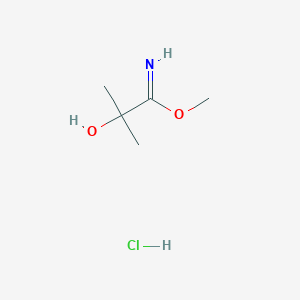
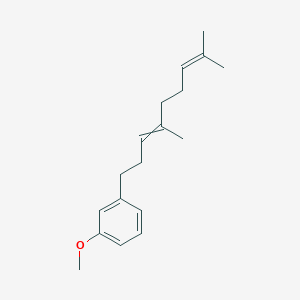
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
